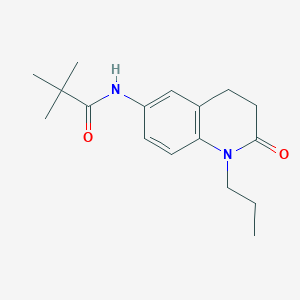

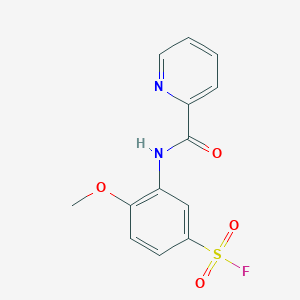

![molecular formula C18H21NO4 B2992998 Ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate CAS No. 1223881-28-4](/img/structure/B2992998.png)

Ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate is a biochemical used for proteomics research . It has a molecular formula of C18H21NO4 and a molecular weight of 315.36 .

Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate are not well-documented. Its molecular formula is C18H21NO4 and its molecular weight is 315.36 .Scientific Research Applications

Proteomics Research

Ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins, and investigate the structure and function of proteins in a complex mixture .

Organic Light Emitting Diode (OLED) Applications

This compound and its complexes with various metal ions have been theoretically studied for their OLED properties . The study found that complexation with selected metal ions improves hole and electron transfer rates, which are crucial for the performance of OLEDs .

Organic Solar Cell (OSC) Applications

The same study also explored the OSC properties of this compound and its complexes . The energy gap of the compound reduced significantly upon complexation, improving its performance in OSC applications . The open circuit voltage of the compounds ranged between 0.705 × 10 −19 V and 6.617 × 10 −19 V, values that are good enough for practical usage in OSC applications .

Luminescence Properties

The compound’s luminescence properties were enhanced through complexation . The UV-visible absorption spectra revealed absorption maxima well below 900 nm in all compounds, which is vital in the efficient functioning of solar cells .

Charge Transport Applications

The study found that charge transport in the compound can be tuned for better performance through complexation with transition metals such as Pt 2+ . The hole transport rate of Pt [compound] 2, ( kct (h) = 6.15 × 10 14 s −1 ), is found to be 44 times greater than that of [compound], ( kct (h) = 1.42 × 10 13 s −1 ), whereas electron transport rate of Pt [compound] 2, ( kct (e) = 4.6 × 10 13 s −1) is 4 times that of the compound ( kct (e) = 1.1 × 10 13 s −1 ) .

Crystal Structure Analysis

The compound has been used in the synthesis and growth of new stilbazolium derivatives . Single crystal X-ray diffraction study revealed that the derivative crystallizes in the monoclinic crystal system with centrosymmetric space group P2 1 /c .

Mechanism of Action

Target of Action

Ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It’s known that similar compounds can undergo reactions such as nucleophilic substitution and oxidation . The nitrogen atom in these compounds can act as a nucleophile, leading to the formation of oximes or hydrazones .

Biochemical Pathways

It’s worth noting that similar compounds can participate in reactions involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially influence various biochemical pathways.

Pharmacokinetics

Its molecular weight is 315.36 , which could influence its absorption and distribution in the body

Result of Action

Similar compounds have been shown to participate in reactions that could potentially lead to changes at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity

properties

IUPAC Name |

ethyl 4-[(3-ethoxy-2-hydroxyphenyl)methylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-3-22-16-7-5-6-14(17(16)20)12-19-15-10-8-13(9-11-15)18(21)23-4-2/h5-11,19-20H,3-4,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLPHNBLGNFOQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)CNC2=CC=C(C=C2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

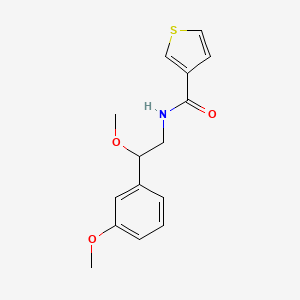

![2,6-difluoro-N-{4-[4-(4-fluorophenyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B2992917.png)

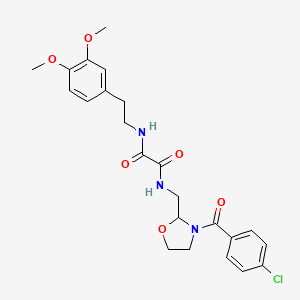

![N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2992920.png)

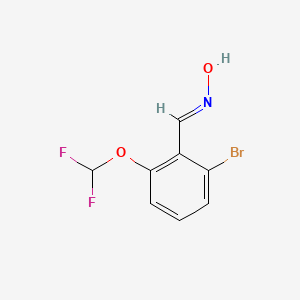

![methyl 2-(8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2992921.png)

![N-[1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-yl]prop-2-enamide](/img/structure/B2992922.png)

![N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2992925.png)

![4-(Aminomethyl)-N,N-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B2992926.png)

![N-[1-(2,5-Dimethylphenyl)sulfonylpiperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2992931.png)

![(E)-2-Cyano-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2992933.png)